molecular formula C11H14N2O6 B14313813 2-(Carbamoylamino)-3,4,5-trimethoxybenzoic acid CAS No. 116274-49-8

2-(Carbamoylamino)-3,4,5-trimethoxybenzoic acid

Cat. No.: B14313813
CAS No.: 116274-49-8
M. Wt: 270.24 g/mol
InChI Key: IKDNMUUEVZUWFA-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-3,4,5-trimethoxybenzoic acid is an organic compound characterized by the presence of a carbamoylamino group and three methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carbamoylamino)-3,4,5-trimethoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

    Formation of Carbamoylamino Group: The carbamoylamino group is introduced through a reaction with urea or a similar carbamoylating agent under acidic or basic conditions.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and pH to maximize yield and efficiency.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylamino)-3,4,5-trimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoylamino group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.

    Reduction Products: Amines derived from the carbamoylamino group.

    Substitution Products: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-(Carbamoylamino)-3,4,5-trimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Carbamoylamino)-3,4,5-trimethoxybenzoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic Acid: Lacks the carbamoylamino group, making it less versatile in certain reactions.

    2-(Aminomethyl)-3,4,5-trimethoxybenzoic Acid: Contains an aminomethyl group instead of a carbamoylamino group, leading to different reactivity and applications.

Properties

CAS No.

116274-49-8

Molecular Formula

C11H14N2O6

Molecular Weight

270.24 g/mol

IUPAC Name

2-(carbamoylamino)-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C11H14N2O6/c1-17-6-4-5(10(14)15)7(13-11(12)16)9(19-3)8(6)18-2/h4H,1-3H3,(H,14,15)(H3,12,13,16)

InChI Key

IKDNMUUEVZUWFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)NC(=O)N)OC)OC

Origin of Product

United States

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